

Part 1: Decoding the ^1H NMR Spectrum of 2-Chloro-3-hydroxybenzamide

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Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzamide

CAS No.: 1243459-80-4

Cat. No.: B577629

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The structure of **2-Chloro-3-hydroxybenzamide**, with its distinct arrangement of chloro, hydroxyl, and benzamide functional groups on a benzene ring, gives rise to a unique and interpretable ^1H NMR spectrum. The chemical environment of each proton dictates its resonance frequency (chemical shift), providing a structural fingerprint.[1]

Predicted Spectral Features: Causality and Interpretation

The substituents on the benzene ring exert significant electronic effects, influencing the chemical shifts of the aromatic protons.[2][3]

- **-OH (Hydroxyl) Group:** An electron-donating group that increases electron density at the ortho and para positions, causing the corresponding protons to be shielded (shift to a lower ppm value).
- **-Cl (Chloro) Group:** An electron-withdrawing group through induction but electron-donating through resonance. Its net effect is deshielding.

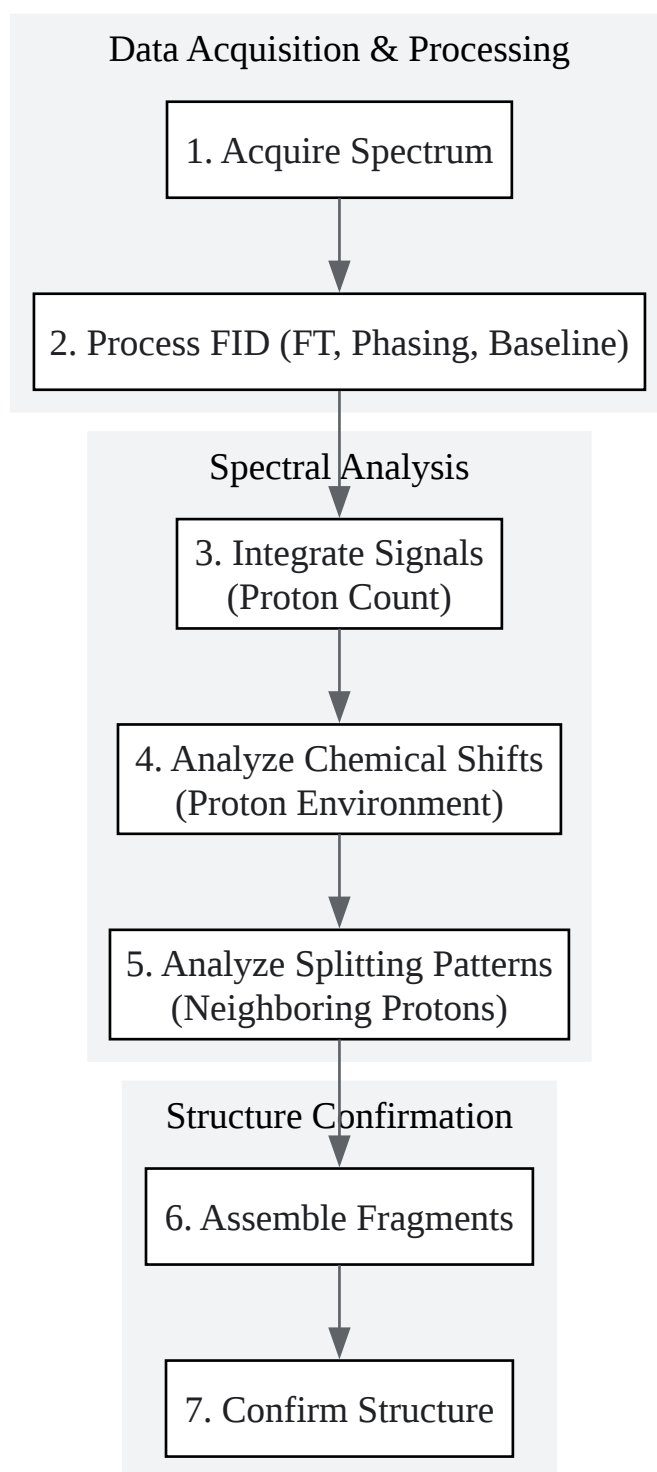
- -CONH_2 (Amide) Group: An electron-withdrawing group that deshields the aromatic protons.

Based on these principles, we can predict the following signals:

- Aromatic Protons (H-4, H-5, H-6): This region, typically between 6.5 and 8.0 ppm, will show three distinct signals for the three protons on the aromatic ring.
 - H-6: Being ortho to the electron-withdrawing amide group, this proton is expected to be the most deshielded (highest ppm value) and will likely appear as a doublet of doublets (dd).
 - H-4: This proton is ortho to the electron-donating hydroxyl group and will be the most shielded (lowest ppm value). It is expected to appear as a doublet of doublets (dd).
 - H-5: This proton will experience influences from all substituents and is expected to resonate as a triplet (t) or a doublet of doublets (dd), appearing between the signals for H-4 and H-6.
- Amide Protons (-CONH_2): The two protons on the nitrogen atom often exhibit distinct signals due to restricted rotation around the C-N bond, a phenomenon that makes them chemically non-equivalent.^[4] One proton is cis to the carbonyl oxygen and the other is trans. These signals are typically broad and their chemical shift is highly dependent on solvent, concentration, and temperature. They can appear anywhere from 7.0 to 8.5 ppm.
- Hydroxyl Proton (-OH): The signal for the hydroxyl proton is characteristically broad due to chemical exchange with solvent or trace water.^[5] Its chemical shift is highly variable and can be observed over a wide range, often from 5.0 to 10.0 ppm or higher, depending on the solvent and concentration.

Logical Workflow for Spectral Interpretation

The structural elucidation from ^1H NMR data follows a systematic process. This workflow ensures that all pieces of spectral information are logically integrated to confirm the molecular structure.^[1]



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Caption: Logical workflow for structural elucidation using ^1H NMR data.

Summary of Predicted ^1H NMR Data

The following table summarizes the expected ^1H NMR spectral data for **2-Chloro-3-hydroxybenzamide**. Note that exact values can vary based on the solvent and spectrometer field strength.

Proton Assignment	Predicted Chemical Shift (δ) Range (ppm)	Multiplicity	Typical Coupling Constants (J) (Hz)
-OH	9.0 - 10.0 (in DMSO- d_6)	Broad Singlet (br s)	N/A
-NH ₂	7.5 - 8.5 (in DMSO- d_6)	Two Broad Singlets (br s)	N/A
Aromatic H-6	7.6 - 7.8	Doublet of Doublets (dd)	$^3J \approx 7-8$, $^4J \approx 1-2$
Aromatic H-5	7.2 - 7.4	Triplet (t)	$^3J \approx 7-8$
Aromatic H-4	6.9 - 7.1	Doublet of Doublets (dd)	$^3J \approx 7-8$, $^4J \approx 1-2$

Part 2: A Multi-Technique Approach: Comparison with Other Analytical Methods

While ^1H NMR is powerful, a comprehensive characterization relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

Technique	Information Provided	Sample Requirements	Key Advantages & Limitations
^1H NMR	Detailed proton environment, connectivity, and stereochemistry.	1-25 mg, soluble in deuterated solvent.[6]	A: Unparalleled structural detail. L: Requires soluble sample, less sensitive than MS.
^{13}C NMR	Number and type of unique carbon atoms (aliphatic, aromatic, carbonyl).[1]	10-50 mg, higher concentration needed due to low natural abundance.[6][7]	A: Complements ^1H NMR, confirms carbon backbone. L: Low sensitivity, longer acquisition times.
IR Spectroscopy	Presence of specific functional groups (O-H, N-H, C=O, C-Cl).	1-2 mg, solid or liquid.	A: Fast, simple, excellent for functional group identification. L: Provides no information on connectivity.
Mass Spectrometry (MS)	Molecular weight and elemental formula (High-Res MS), fragmentation patterns.	<1 mg, often requires volatility or ionization.	A: Extremely sensitive, confirms molecular weight. L: Isomers can be difficult to distinguish, provides indirect structural data.

Complementary Data Insights:

- ^{13}C NMR Spectroscopy: For **2-Chloro-3-hydroxybenzamide**, the ^{13}C NMR spectrum would show 7 distinct signals, one for each unique carbon. The carbonyl carbon (-CONH₂) signal would be particularly characteristic, appearing far downfield (typically >165 ppm).[1]
- Infrared (IR) Spectroscopy: An IR spectrum would confirm the key functional groups. Expected absorption bands include a broad O-H stretch (~3300-2500 cm⁻¹), two N-H

stretches for the primary amide ($\sim 3400\text{-}3250\text{ cm}^{-1}$), a strong C=O (amide I) stretch ($\sim 1680\text{-}1640\text{ cm}^{-1}$), and a C-Cl stretch ($\sim 850\text{-}550\text{ cm}^{-1}$).[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Mass Spectrometry (MS): Electron Ionization (EI) MS would show a molecular ion peak (M^+) corresponding to the molecular weight. A crucial feature would be the $M+2$ peak, approximately one-third the intensity of the M^+ peak, which is characteristic of a molecule containing one chlorine atom due to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.[\[11\]](#)

Part 3: Validated Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols are designed to yield high-quality data for analysis.

Protocol 1: Sample Preparation for ^1H NMR Spectroscopy

This protocol outlines the standard procedure for preparing a high-quality sample for structural characterization. The goal is a homogenous solution free of particulate matter.

Materials:

- **2-Chloro-3-hydroxybenzamide** (5-10 mg)
- High-quality 5 mm NMR tube, clean and dry[\[6\]](#)[\[12\]](#)
- Deuterated solvent (e.g., DMSO- d_6 is recommended to observe exchangeable -OH and -NH₂ protons)
- Pasteur pipette with a small plug of glass wool or cotton[\[6\]](#)
- Vortex mixer

Procedure:

- Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent to the vial.[\[12\]](#) The filling height in a standard 5mm tube should be around 5-6 cm.[\[12\]](#)[\[13\]](#)

- **Dissolution:** Vortex the sample until the solid is completely dissolved. Gentle warming may be used if necessary, but ensure the compound is stable at elevated temperatures.
- **Filtration:** To remove any solid particles that can degrade spectral quality, filter the solution. Draw the solution into a Pasteur pipette containing a small, tight plug of glass wool and carefully transfer the filtrate into the NMR tube.
- **Capping and Labeling:** Cap the NMR tube securely and label it clearly.
- **Cleaning:** Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[\[6\]](#)

Protocol 2: Standard 1D ^1H NMR Data Acquisition

This is a generalized workflow. Specific commands and software interfaces will vary by spectrometer manufacturer (e.g., Bruker, JEOL, Varian).

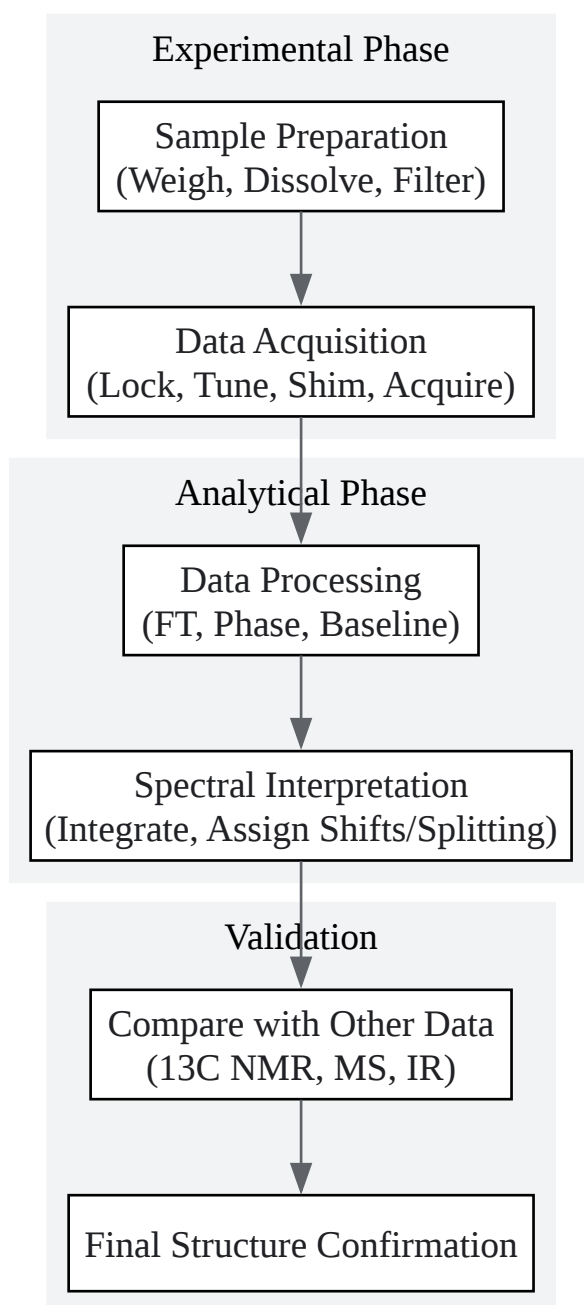
Procedure:

- **Sample Insertion:** Insert the prepared NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning.[\[14\]](#) Place the sample into the spectrometer.
- **Setup:** Load a standard 1D proton experiment parameter set.
- **Locking & Tuning:** Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field. Tune and match the probe for the ^1H nucleus to ensure maximum signal sensitivity.[\[14\]](#)
- **Shimming:** Adjust the shim coils to optimize the homogeneity of the magnetic field, which results in sharp, symmetrical peaks. This can be done manually or using automated routines.
- **Set Acquisition Parameters:**
 - **Spectral Width (SW):** Set a window wide enough to encompass all expected signals (e.g., -1 to 12 ppm).

- Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient.
- Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate to allow for relaxation between pulses.[15]
- Acquisition Time (AQ): Typically 1.5-2.0 seconds.[15]
- Acquisition: Start the data acquisition.
- Data Processing: After acquisition, perform a Fourier transform (FT) on the Free Induction Decay (FID), followed by phase correction and baseline correction to obtain the final spectrum.

Overall Experimental and Analytical Workflow

The entire process from sample to final structure requires a systematic approach, combining careful experimental work with logical data analysis.



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Caption: Comprehensive workflow from sample preparation to validated structure.

Conclusion

The ^1H NMR spectrum of **2-Chloro-3-hydroxybenzamide** offers a wealth of structural information that is readily accessible through systematic analysis. By understanding the

influence of the molecule's functional groups on proton chemical shifts and coupling patterns, a confident structural assignment can be made. However, for the highest level of scientific rigor required in pharmaceutical and chemical research, this data should be validated against complementary techniques such as ^{13}C NMR, IR, and MS. The protocols and workflows presented here provide a robust framework for obtaining and interpreting high-quality data, ensuring accuracy and reproducibility in the characterization of this and similar molecules.

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